molecular formula C9H10ClNO3S B1309415 4-Dimethylsulfamoyl-benzoyl chloride CAS No. 29171-70-8

4-Dimethylsulfamoyl-benzoyl chloride

Cat. No. B1309415
M. Wt: 247.7 g/mol
InChI Key: DSQVYIHTCRCCPC-UHFFFAOYSA-N
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Patent
US08034949B2

Procedure details

A mixture of 4-dimethylsulfamoylbenzoic acid (688 mg) and thionyl chloride (5 mL) was stirred at 90° C. overnight. The reaction mixture was concentrated to give 4-dimethylsulfamoylbenzoyl chloride (495 mg) as a white solid.
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=1)(=[O:5])=[O:4].S(Cl)([Cl:18])=O>>[CH3:1][N:2]([CH3:15])[S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([Cl:18])=[O:11])=[CH:8][CH:7]=1)(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
688 mg
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C(=O)O)C=C1)C
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(S(=O)(=O)C1=CC=C(C(=O)Cl)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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